molecular formula C22H26N4O2 B11367721 1-(4-{4-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}phenyl)ethanone

1-(4-{4-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}phenyl)ethanone

Cat. No.: B11367721
M. Wt: 378.5 g/mol
InChI Key: HSVUWUNVCJMSFD-UHFFFAOYSA-N
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Description

1-(4-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole core, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodiazole core, followed by the introduction of the piperazine ring and the phenyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Scientific Research Applications

1-(4-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE: This compound is unique due to its specific combination of functional groups and structural features.

    Other Benzodiazole Derivatives: These compounds share the benzodiazole core but differ in the substituents attached to the core.

    Piperazine Derivatives: These compounds contain the piperazine ring but may have different substituents and functional groups.

Uniqueness

The uniqueness of 1-(4-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE lies in its specific combination of a benzodiazole core, a piperazine ring, and a phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

1-[4-[4-[(5-methoxy-1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]phenyl]ethanone

InChI

InChI=1S/C22H26N4O2/c1-16(27)17-4-6-18(7-5-17)26-12-10-25(11-13-26)15-22-23-20-14-19(28-3)8-9-21(20)24(22)2/h4-9,14H,10-13,15H2,1-3H3

InChI Key

HSVUWUNVCJMSFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=NC4=C(N3C)C=CC(=C4)OC

Origin of Product

United States

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